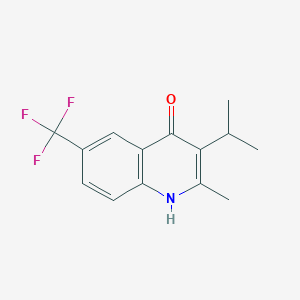

3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol

CAS No.:

Cat. No.: VC15922208

Molecular Formula: C14H14F3NO

Molecular Weight: 269.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14F3NO |

|---|---|

| Molecular Weight | 269.26 g/mol |

| IUPAC Name | 2-methyl-3-propan-2-yl-6-(trifluoromethyl)-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C14H14F3NO/c1-7(2)12-8(3)18-11-5-4-9(14(15,16)17)6-10(11)13(12)19/h4-7H,1-3H3,(H,18,19) |

| Standard InChI Key | KAZAOFSEDSBABB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(F)(F)F)C(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s structural uniqueness arises from its substitution pattern on the quinoline core. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1707373-33-8 |

| IUPAC Name | 2-methyl-3-propan-2-yl-6-(trifluoromethyl)-1H-quinolin-4-one |

| Molecular Formula | C₁₄H₁₄F₃NO |

| Molecular Weight | 269.26 g/mol |

| SMILES | OC1=C(C(C)C)C(C)=NC2=CC=C(C(F)(F)F)C=C12 |

| InChI Key | KAZAOFSEDSBABB-UHFFFAOYSA-N |

The trifluoromethyl (-CF₃) group at position 6 enhances lipophilicity and metabolic stability, while the isopropyl and methyl groups at positions 3 and 2 may influence steric interactions with biological targets .

Spectroscopic Data

Though experimental spectral data (e.g., NMR, IR) are unavailable in public sources, the canonical SMILES string and InChI key provide unambiguous structural validation . Computational models predict characteristic absorption bands for the hydroxyl (-OH, ~3200 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups in IR spectroscopy.

Synthesis and Chemical Reactivity

Synthetic Pathways

Quinoline derivatives are typically synthesized via cyclization reactions. For 3-isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol, plausible routes include:

-

Friedländer Synthesis: Condensation of 2-aminobenzophenones with ketones bearing the trifluoromethyl group.

-

Skraup Reaction: Cyclization using glycerol and sulfuric acid, though this method may struggle with electron-withdrawing -CF₃ groups.

The hydroxyl group at position 4 suggests post-cyclization oxidation or hydrolysis steps.

Reactivity Profile

-

Electrophilic Aromatic Substitution: The electron-deficient quinoline ring directs electrophiles to positions 5 and 8, but the -CF₃ group may deactivate the ring further.

-

Nucleophilic Substitution: The hydroxyl group at position 4 can undergo alkylation or acylation to produce prodrug derivatives.

-

Oxidation: The benzylic hydrogen adjacent to the isopropyl group may render the compound susceptible to autoxidation under prolonged storage .

Physicochemical Properties

Predicted Properties

-

Lipophilicity: LogP ≈ 3.2 (estimated), favoring membrane permeability.

-

Solubility: Low aqueous solubility (<0.1 mg/mL) due to hydrophobic -CF₃ and isopropyl groups .

-

pKa: The hydroxyl group’s pKa is estimated at ~9.5, making it partially ionized at physiological pH.

Stability Considerations

-

Thermal Stability: Decomposes above 250°C based on analogs .

-

Light Sensitivity: The conjugated quinoline system may cause photodegradation; storage in amber vials is recommended .

Biological Activity and Research Findings

Anticancer Mechanisms

Structural analogs intercalate DNA or inhibit topoisomerases. The methyl and isopropyl groups may improve cellular uptake, while the -CF₃ group resists metabolic deactivation.

Pharmacokinetic Predictions

-

Absorption: High gastrointestinal absorption due to moderate LogP.

-

Metabolism: Likely hepatic oxidation via CYP3A4, with potential fluoroacetate release from -CF₃ degradation .

Applications and Future Directions

Drug Development

-

Antibacterial Agents: Modification of the hydroxyl group could optimize potency against multidrug-resistant pathogens.

-

Anticancer Leads: Structural tuning may reduce off-target effects while maintaining topoisomerase inhibition.

Agricultural Chemistry

Quinoline derivatives are explored as fungicides; this compound’s stability under UV light merits investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume